molecular formula C9H7NO3S B1609114 Quinoline-4-sulfonic Acid CAS No. 6046-42-0

Quinoline-4-sulfonic Acid

Cat. No.: B1609114
CAS No.: 6046-42-0
M. Wt: 209.22 g/mol
InChI Key: UJRYDUDEJGXDNA-UHFFFAOYSA-N
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Description

Quinoline-4-sulfonic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is composed of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a sulfonic acid group (-SO3H) attached to the fourth position of the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, industrial processes, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline-4-sulfonic acid typically involves the sulfonation of quinoline. This can be achieved by treating quinoline with sulfuric acid or oleum at elevated temperatures. The reaction conditions must be carefully controlled to ensure the sulfonic acid group attaches specifically to the fourth position of the quinoline ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Quinoline-4-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can modify the sulfonic acid group or the quinoline ring itself.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional functional groups, while substitution reactions can introduce new substituents at various positions on the quinoline ring.

Scientific Research Applications

Quinoline-4-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their therapeutic potential in treating diseases like malaria and cancer.

    Industry: It is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which quinoline-4-sulfonic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Quinoline-4-sulfonic acid can be compared with other quinoline derivatives, such as:

    Quinoline-8-sulfonic acid: Similar in structure but with the sulfonic acid group at the eighth position.

    Quinoline-5-sulfonic acid: Another isomer with the sulfonic acid group at the fifth position.

    Quinoline-2-sulfonic acid: Features the sulfonic acid group at the second position.

Uniqueness: this compound is unique due to the specific positioning of the sulfonic acid group, which can influence its reactivity and interaction with other molecules. This positional specificity can result in distinct chemical and biological properties compared to other isomers.

Properties

IUPAC Name

quinoline-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-14(12,13)9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRYDUDEJGXDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403539
Record name Quinoline-4-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6046-42-0
Record name 4-Quinolinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6046-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline-4-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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